2,3-Dichlorobenzimidamide

Catalog No.
S805420
CAS No.
769061-91-8
M.F
C7H6Cl2N2
M. Wt
189.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzimidamide

CAS Number

769061-91-8

Product Name

2,3-Dichlorobenzimidamide

IUPAC Name

2,3-dichlorobenzenecarboximidamide

Molecular Formula

C7H6Cl2N2

Molecular Weight

189.04 g/mol

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)

InChI Key

AJVCKUGPVGPLRM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N

2,3-Dichlorobenzaldehyde is an aromatic organic compound with the chemical formula C7H4Cl2O. It is a white crystalline solid with a pungent odor []. It is not commonly found in nature and is typically synthesized for research purposes [].


Molecular Structure Analysis

2,3-Dichlorobenzaldehyde consists of a benzene ring with two chlorine atoms attached at positions 2 and 3. A formyl group (CHO) is attached to the same benzene ring at position 1. The presence of chlorine atoms makes the molecule polar and can influence its reactivity [].


Chemical Reactions Analysis

2,3-Dichlorobenzaldehyde can participate in various chemical reactions due to the presence of the aldehyde group and the electron-withdrawing effect of the chlorine atoms. Here are some examples:

  • Aldol condensation

    2,3-Dichlorobenzaldehyde can undergo aldol condensation with other aldehydes or ketones to form β-hydroxycarbonyl compounds.

  • Nucleophilic addition reactions

    The carbonyl group (C=O) in the aldehyde is susceptible to nucleophilic attack by various reagents, leading to the formation of new carbon-carbon bonds. For example, it can react with alcohols to form acetals or with amines to form imines.

  • Reduction

    The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

Synthesis of 2,3-Dichlorobenzaldehyde typically involves methods like:

  • Vilsmeier-Haack formylation: This reaction utilizes a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce a formyl group onto aromatic rings [].

Physical And Chemical Properties Analysis

  • Melting point: 54-56 °C []
  • Boiling point: 237 °C []
  • Solubility: Slightly soluble in water, soluble in most organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].

XLogP3

2.1

Wikipedia

2,3-Dichlorobenzene-1-carboximidamide

Dates

Modify: 2023-08-15

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